molecular formula C18H19N5O3S B6932195 N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide

Cat. No.: B6932195
M. Wt: 385.4 g/mol
InChI Key: LJBDUGXPZXIZNB-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyrazole, piperidine, isoquinoline, and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22-11-8-17(20-22)23-10-3-5-15(18(23)24)21-27(25,26)16-6-2-4-13-12-19-9-7-14(13)16/h2,4,6-9,11-12,15,21H,3,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBDUGXPZXIZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCCC(C2=O)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a bond between the pyrazole and piperidine rings, often through a nucleophilic substitution reaction.

    Introduction of the isoquinoline moiety: The isoquinoline ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid

Uniqueness

N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]isoquinoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for the development of new molecules with desired properties.

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